molecular formula C11H14N4O2 B2652077 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1245808-02-9

3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B2652077
CAS No.: 1245808-02-9
M. Wt: 234.259
InChI Key: OBZSBYUOHAWCEG-UHFFFAOYSA-N
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Description

3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a triazolo[1,5-a]pyrimidine derivative characterized by a propanoic acid side chain at position 2 and an isopropyl substituent at position 7 of the pyrimidine ring. These analogs are frequently explored in pharmaceutical and agrochemical research due to their bioactivity and tunable physicochemical properties .

Properties

IUPAC Name

3-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7(2)8-5-6-12-11-13-9(14-15(8)11)3-4-10(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZSBYUOHAWCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NC2=NC(=NN12)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the use of multicomponent reactions, which are efficient and can be performed under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce energy consumption . Additionally, the use of green solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

  • Anticonvulsant Activity
    • The compound has been identified as having potential anticonvulsant properties. Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit efficacy in the treatment of seizures and other neurological disorders. The mechanism involves modulation of neurotransmitter systems and ion channels, which are critical in seizure activity management .
  • Cancer Treatment
    • Recent studies suggest that triazolo[1,5-a]pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, they may inhibit thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells. This inhibition can lead to accelerated degradation of the enzyme and subsequent reduction in cancer cell viability .
  • Inflammatory Disorders
    • The compound's anti-inflammatory properties are under investigation, particularly its ability to modulate signaling pathways associated with inflammation. This could have implications for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Anticonvulsant Efficacy

A study demonstrated that a derivative of the compound showed significant anticonvulsant activity in animal models. The results indicated a dose-dependent response where higher doses resulted in increased seizure threshold levels compared to control groups. This establishes a foundation for further exploration into clinical applications for epilepsy treatment.

Case Study 2: Cancer Cell Viability

In vitro studies involving human cancer cell lines treated with the compound showed a marked decrease in cell viability compared to untreated controls. The mechanism was attributed to the inhibition of thymidylate synthase activity, leading to disrupted DNA synthesis and increased apoptosis rates among cancer cells.

Application AreaMechanism of ActionKey Findings
AnticonvulsantModulation of neurotransmitter systemsIncreased seizure threshold in animal models
Cancer TreatmentInhibition of thymidylate synthaseReduced viability in human cancer cell lines
Anti-inflammatoryModulation of inflammatory signaling pathwaysPotential reduction in inflammatory markers

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Substituents Molecular Formula Molecular Weight Purity Key Properties/Applications References
7-Isopropyl (target compound) Not explicitly provided Hypothesized to exhibit enhanced lipophilicity compared to methyl analogs.
5-Isopropyl, 7-trifluoromethyl C₁₂H₁₃F₃N₄O₂ 302.25 95% High purity; potential antiviral applications (structural similarity to HCV inhibitors).
7-Cyclopropyl C₁₂H₁₃N₄O₂ 261.26 95% Discontinued product; used in early-stage drug discovery.
7-Thiophen-2-yl C₁₂H₁₀N₄O₂S 274.30 95–97% Heterocyclic sulfur-containing analog; applications in material science.
5-(3-Methoxyphenyl) C₁₅H₁₄N₄O₃ 298.30 95% Enhanced π-π interactions; used in kinase inhibitor development.
7-Difluoromethyl, 5-pyrazolyl C₁₄H₁₄F₂N₆O₂ 336.30 95% Intermediate for agrochemicals; high hydrogen-bond acceptor count (PSA = 74.85 Ų).
7-(3,4-Dimethoxyphenyl) C₁₆H₁₆N₄O₄ 328.33 95% Moderate logP (1.02); balanced solubility (logSw = -1.88).

Structural and Functional Differences

  • Substituent Effects on Lipophilicity: Trifluoromethyl (CF₃): Increases lipophilicity (logP = 1.02–1.50) and metabolic stability, as seen in HCV polymerase inhibitors . Thiophene: Introduces sulfur-based electronic effects, altering binding affinity in enzyme targets .
  • Polar Surface Area (PSA) :

    • Compounds with methoxyphenyl or acetamidophenyl groups exhibit higher PSA (>70 Ų), enhancing water solubility but limiting membrane permeability .

Biological Activity

3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anthelmintic properties.

Chemical Structure and Properties

  • IUPAC Name : 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
  • Molecular Formula : C11H14N4O2
  • Molecular Weight : 234.26 g/mol
  • CAS Number : 1245808-02-9

The compound features a triazole-pyrimidine core structure that is known for its bioactive properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In a study evaluating several derivatives including 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, it was found that these compounds significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs) cultures. Specifically:

  • Compounds 3a , 3c , and 3e showed the most pronounced reductions in TNF-α levels.
  • The derivatives did not exhibit toxicity in the tested concentrations .

Antibacterial Activity

The antibacterial properties of 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid were evaluated against various bacterial strains. A notable study reported that certain triazolo-pyrimidine derivatives displayed good activity against Enterococcus faecium, a significant pathogen in hospital settings:

  • The synthesized compounds were tested using a three-component Biginelli-like reaction method.
  • Results indicated that some derivatives had narrow-spectrum antibacterial activity against multidrug-resistant strains .

Anthelmintic Activity

The anthelmintic potential of the compound was also assessed. The derivatives were tested against Rhabditis sp. and demonstrated effective inhibition of growth:

  • The study highlighted that compounds with specific structural features exhibited enhanced anthelmintic activity compared to standard treatments.
  • The mechanism appears to involve disruption of metabolic processes in the parasites .

Research Findings Summary Table

Activity Type Tested Compound Biological Effect Mechanism of Action
Anti-inflammatory3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acidReduced TNF-α and IFN-γ levelsInhibition of cytokine release
AntibacterialVarious triazole derivativesEffective against E. faeciumDisruption of bacterial metabolism
Anthelmintic3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acidGrowth inhibition of Rhabditis sp.Metabolic disruption in parasites

Case Studies

One notable case study involved the synthesis and evaluation of several new 1,2,4-triazole derivatives containing propanoic acid moieties. The results indicated that these compounds not only exhibited low toxicity but also provided significant anti-inflammatory effects by modulating cytokine release in immune cell cultures. This opens avenues for further research into their therapeutic potential for chronic inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 3-(7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A common approach involves:

  • Step 1 : Condensation of aminothiazole derivatives with carbonyl-containing reagents (e.g., ethyl 3-oxohexanoate) in dimethylformamide (DMF) under reflux .
  • Step 2 : Cyclization with trifluoroacetic acid anhydride (TFAA) to form the triazolopyrimidine core .
  • Step 3 : Propanoic acid side-chain introduction via nucleophilic substitution or coupling reactions, often using methanol or ethanol as solvents .
    Yield optimization (e.g., 40% in related syntheses) may require adjusting reaction time, temperature, or stoichiometry .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 8.83 ppm for triazole protons) and propanoic acid integration .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 296 [M+H]+^+) validate molecular weight .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm1^{-1} indicate carboxylic acid C=O stretching .

Q. What methods ensure purity determination?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard, with purity ≥95% reported for analogous triazolopyrimidines .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., ±0.3% deviation) .

Q. How does solubility impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and methanol. Pre-solubilization in DMSO is recommended for biological assays to avoid aggregation .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

  • Optimization Strategies :
    • Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .
    • Introduce catalytic amounts of Lewis acids (e.g., ZnCl2_2) to enhance intermediate stability .
    • Purify intermediates via column chromatography before final cyclization to minimize side products .

Q. How do substituent variations affect 1^11H NMR chemical shifts?

  • Isopropyl Group : Methyl protons (δ 1.2–1.4 ppm) and methine protons (δ 2.8–3.1 ppm) show distinct splitting patterns .
  • Propanoic Acid : Methylene protons adjacent to the carboxylic acid appear as triplets (δ 2.5–3.0 ppm) due to coupling with acidic protons .
    Contradictions in reported shifts may arise from solvent effects (DMSO vs. CDCl3_3) or pH-dependent tautomerism .

Q. What biological activities are associated with this compound?

  • Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus via inhibition of bacterial topoisomerases .
  • Enzyme Inhibition : The triazolopyrimidine core binds to PDE10A and mTOR kinase active sites, validated by IC50_{50} assays and crystallographic studies (PDB: 5EGU) .

Q. How can computational modeling guide structural optimization?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with target enzymes (e.g., BRD4 bromodomains). Focus on hydrogen bonding with propanoic acid and hydrophobic interactions with the isopropyl group .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with cellular permeability to prioritize derivatives with balanced lipophilicity .

Q. What stability considerations are critical for long-term storage?

  • Degradation Pathways : Hydrolysis of the triazole ring under acidic conditions (pH < 3) or photodegradation in UV light .
  • Storage Recommendations : Lyophilize and store at –20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation and moisture absorption .

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